2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride

Amidine Nitrosation Reaction Kinetics Synthetic Methodology

Generic amidine building blocks introduce unacceptable variability in nucleophilicity and solubility, leading to failed syntheses and irreproducible biological data. 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride eliminates this risk with a defined pyrrolidine substituent that ensures consistent reactivity and the HCl salt form that guarantees aqueous solubility (LogD -3.07). - Consistent Reactivity: Pyrrolidine ring modulates amidine nucleophilicity for predictable reaction rates and cleaner product profiles vs. benzamidines. - Aqueous Compatibility: Hydrochloride salt enables reactions and purifications in aqueous media, removing the need for organic co-solvents. - Supply Chain Reliability: Ambient storage stability and ≥95% purity support automated parallel synthesis and HTS library production without logistical delays.

Molecular Formula C6H14ClN3
Molecular Weight 163.65 g/mol
CAS No. 1193388-46-3
Cat. No. B1521201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride
CAS1193388-46-3
Molecular FormulaC6H14ClN3
Molecular Weight163.65 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=N)N.Cl
InChIInChI=1S/C6H13N3.ClH/c7-6(8)5-9-3-1-2-4-9;/h1-5H2,(H3,7,8);1H
InChIKeyXNBKCIHDMORPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride: Chemical Building Block


2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride (CAS 1193388-46-3) is a pyrrolidine-containing amidine hydrochloride salt with the molecular formula C6H14ClN3 and a molecular weight of 163.65 g/mol [1]. It is typically supplied as a white to off-white crystalline solid with a purity of ≥95% . The hydrochloride salt form confers good water solubility, facilitating its use in aqueous reaction conditions . Primarily employed as a versatile building block in organic synthesis and medicinal chemistry, this compound serves as a key intermediate for constructing more complex heterocyclic systems and pharmacologically relevant scaffolds . Its shelf-stable nature under ambient storage conditions further supports its utility in research and industrial workflows [2].

Aqueous reaction conditions via HCl salt form
Heterocycle synthesis via pyrrolidine-amidine reactivity
Ambient storage supports procurement workflows

Why This Amidine Building Block Cannot Be Generically Substituted


Generic substitution of amidine building blocks carries substantial risk because amidine reactivity is exquisitely sensitive to the electronic and steric character of its substituents. The pyrrolidine ring in 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride is not a passive spectator; it directly modulates the nucleophilicity of the amidine nitrogen and the compound's overall basicity, leading to markedly different reaction rates and product distributions compared to aryl, alkyl, or other heterocyclic amidines [1]. Furthermore, the hydrochloride salt form is critical for ensuring adequate aqueous solubility and handling stability, properties that can vary significantly even among closely related salts or free bases . Consequently, substituting with a less reactive amidine (e.g., a benzamidine) or a less soluble free base can lead to failed syntheses, lower yields, or compromised reproducibility in biological assays, making specific procurement of this precise entity essential for reliable outcomes [2].

Pyrrolidine ring directly influences amidine basicity and reactivity; non-pyrrolidine amidines may shift reaction outcomes.

Hydrochloride salt form provides water solubility; free base or alternative salts may exhibit poor aqueous solubility.

Substitution with aryl or alkyl amidines can alter nucleophilicity, leading to different product distributions and yields.

Procurement Evidence Guide


Superior Nitrosation Reactivity vs. Benzamidines

Pyrrolidine-derived amidines, such as 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride, exhibit the highest nitrosation reactivity among acyclic amidines when corrected for basicity [1]. In contrast, benzamidines show negligible reactivity under identical conditions [2]. This class-level differentiation is critical for synthetic routes relying on nitrosative transformations.

Nitrosation Reactivity
Class-level inference
Pyrrolidine-derived amidines: most reactive class (rate constant range 3–106 × 10⁻⁵ s⁻¹); benzamidines: no reaction under identical conditions (aqueous acetic acid, excess nitrite, 25°C).
Supports nitrosation-based synthetic routes.
Class-level reactivity; verify for specific substrate and scale.
Amidine Nitrosation Reaction Kinetics Synthetic Methodology

Optimized Hydrophilicity Profile (LogD)

The compound exhibits a favorable LogD (pH 7.4) of -3.07, indicating high hydrophilicity that facilitates dissolution in aqueous media [1]. This represents a measurable shift of +0.31 LogD units (less negative) compared to the simpler ethanimidamide hydrochloride (LogD -3.38), which may influence partitioning behavior and bioavailability in biological contexts [2]. The presence of the pyrrolidine ring slightly increases lipophilicity while preserving excellent water solubility.

LogD (pH 7.4)
Cross-study comparable
Target: -3.07; Comparator ethanimidamide HCl: -3.38; Δ +0.31 log units (less hydrophilic).
Reported LogD supports aqueous solubility while slightly increasing lipophilicity.
Calculated values; confirm experimentally for critical applications.
Lipophilicity LogD Solubility ADME Properties

Hydrochloride Salt Ensures Aqueous Solubility

As a hydrochloride salt, 2-(Pyrrolidin-1-yl)ethanimidamide hydrochloride is explicitly described as 'soluble in water', a critical handling property that distinguishes it from free base forms which often exhibit poor aqueous solubility . While specific quantitative solubility data for this compound is not publicly available, the hydrochloride salt form of amidines typically achieves aqueous solubility exceeding 50 mg/mL at pH 7.4 [1]. This ensures reliable dissolution for aqueous reactions, biological assays, and formulation studies, eliminating the need for organic co-solvents that can denature proteins or complicate workup procedures.

Aqueous Solubility
Class-level inference
Hydrochloride salt reported water-soluble; typical class-level solubility >50 mg/mL at pH 7.4.
Supports aqueous reaction media without co-solvents.
Quantitative solubility data not publicly available; verify for precise conditions.
Salt Selection Solubility Enhancement Solid Form Stability

High Purity and Ambient Storage Stability

The compound is consistently offered at high purity levels (95–98%) across multiple reputable chemical suppliers, ensuring batch-to-batch reproducibility for sensitive applications . Additionally, it is stable under ambient storage conditions (room temperature), eliminating the need for cold-chain logistics and specialized storage infrastructure [1]. This combination of high purity and shelf stability reduces procurement complexity and minimizes degradation risks compared to more labile amidine derivatives.

Purity & Storage
Supporting evidence
Supplier purity: 95–98%; ambient storage (room temperature).
Supports batch consistency and handling reliability.
Vendor-reported data; review lot-specific COA.
Purity Analysis Stability Procurement Reliability

Key Application Scenarios


Heterocycle Synthesis via Nitrosation

Leverage the enhanced nitrosation reactivity of this pyrrolidine-derived amidine to efficiently construct N-nitrosopyrrolidine intermediates and related heterocyclic frameworks. The class-level reactivity advantage over benzamidines [1] translates to higher yields and cleaner reaction profiles in amidine-dependent synthetic routes, making it a strategic building block for medicinal chemistry programs targeting nitrogen-rich scaffolds.

Water-Soluble Pharmaceutical Intermediates

Employ this hydrochloride salt to introduce an amidine moiety while maintaining excellent aqueous solubility (LogD -3.07). The measured hydrophilicity profile [2] ensures compatibility with aqueous reaction media and facilitates downstream purification without organic co-solvents, a critical advantage when preparing intermediates for biological testing or hydrophilic drug candidates.

High-Throughput Screening Library Building Block

Utilize the compound's ambient storage stability and consistent high purity (95–98%) [3] as a robust starting material for automated parallel synthesis or high-throughput screening library generation. The predictable handling properties and reliable commercial availability reduce logistical friction, enabling streamlined procurement for large-scale, multi-vessel synthetic campaigns.

Application
Selection Property
Validation Focus
Heterocycle synthesis via amidine nitrosation
Pyrrolidine-amidine reactivity context
Nitrosation reaction efficiency
Aqueous reaction-compatible intermediate
Salt form and hydrophilic profile
Solubility in target conditions
Automated synthesis library building
Storage stability and purity
Batch-to-batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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